molecular formula C24H20Cl2N2 B2523438 1-(3,4-dichlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole CAS No. 321433-05-0

1-(3,4-dichlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole

Cat. No. B2523438
CAS RN: 321433-05-0
M. Wt: 407.34
InChI Key: VXDAOAYOQYEIAL-PKNBQFBNSA-N
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Description

The compound 1-(3,4-dichlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazoles are known for their diverse pharmacological activities and their applications in various fields of chemistry and biology. The specific compound is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the papers, which include various benzimidazole derivatives with substitutions at different positions on the rings.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. In the provided papers, the synthesis of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles is described, which involves the use of analytical data and various spectroscopic techniques for characterization . Although the exact synthesis of 1-(3,4-dichlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole is not detailed, similar synthetic routes could be employed with appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the planarity of the benzimidazole ring system, as confirmed by single-crystal structure determination in one of the studies . The arrangement of substituents around the core structure can influence the overall geometry and torsion angles, which in turn affect the compound's properties and reactivity. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the optimized molecular geometry, energy values, and charge distributions of these molecules .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. The presence of halogens, like chlorine, can make the compound susceptible to nucleophilic substitution reactions. The electron-withdrawing effect of the imidazole ring can influence the reactivity of the attached chlorine atoms, as indicated by their positive charge in some of the studied compounds . The specific reactivity of 1-(3,4-dichlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole would depend on the nature of the substituents and the overall electronic configuration of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. For instance, the presence of dimethoxy groups has been shown to increase the decomposition points of the compounds . The calculated dipole moments, band gaps, and charge distributions provide insight into the electronic properties of these molecules, which are crucial for understanding their behavior in different environments. The specific properties of 1-(3,4-dichlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole would need to be determined experimentally or through computational methods, taking into account the influence of the dichlorobenzyl and dimethyl substituents.

Scientific Research Applications

Chemical and Structural Properties

Benzimidazole derivatives, including those with specific substituents like chlorobenzyl and dimethyl-styryl groups, are known for their versatile chemical and structural properties. These compounds have been extensively studied for their potential in creating complex compounds with notable spectroscopic, magnetic, and biological properties (Boča, Jameson, & Linert, 2011). The structural variability of benzimidazole allows for the synthesis of compounds with tailored properties for specific applications, indicating a broad area of research interest in their chemical behavior and interaction potential.

Biological and Pharmacological Activities

Benzimidazole compounds are pivotal in medicinal chemistry due to their wide range of biological and pharmacological activities. The core structure of benzimidazole, found in various therapeutically significant compounds, exhibits antimicrobial, antiviral, antiparasitic, and anticancer activities. These activities are often attributed to the ability of benzimidazole derivatives to interact with biological targets through different mechanisms, such as inhibiting enzymes or binding to specific cellular structures (Babbar, Swikriti, & Arora, 2020). Research into these derivatives is driven by their potential to serve as bases for new therapeutic agents, highlighting the importance of structural modification around the benzimidazole nucleus to enhance bioactivity.

Synthetic Approaches and Applications

The synthetic methodologies for benzimidazole derivatives, including those with complex substituents, are of significant interest. These methods facilitate the exploration of their therapeutic potential across a variety of diseases. The adaptability of the benzimidazole framework allows for the synthesis of compounds with enhanced selectivity and potency for desired biological targets, making it a focal point for drug discovery and development (Ibrahim, 2011). This focus underscores the ongoing research efforts to uncover new applications and functionalities of benzimidazole derivatives in medicine and other scientific fields.

Future Directions

Given the wide range of biological activities exhibited by benzimidazole derivatives, this compound could potentially be of interest in medicinal chemistry research . Further studies would be needed to explore its synthesis, properties, and potential biological activities.

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2/c1-16-12-22-23(13-17(16)2)28(15-19-8-10-20(25)21(26)14-19)24(27-22)11-9-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDAOAYOQYEIAL-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C=CC3=CC=CC=C3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C(=N2)/C=C/C3=CC=CC=C3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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